![molecular formula C18H16N4O3S B2427909 N-(4-acetamidophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide CAS No. 872723-72-3](/img/structure/B2427909.png)
N-(4-acetamidophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide
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Overview
Description
N-(4-acetamidophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide, also known as Furan-2-yl-pyridazinyl-sulfanyl-acetamide (FPSA), is a sulfonamide derivative that has been synthesized and studied for its potential applications in scientific research. FPSA is a small molecule that can be easily synthesized in the laboratory, making it a useful tool for researchers studying various biochemical and physiological processes.
Scientific Research Applications
Synthesis and Pharmacological Potential
- A study demonstrated the synthesis of pyrolin derivatives, including compounds structurally similar to N-(4-acetamidophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide, and their antiexudative activity. These compounds were found to have significant anti-exudative properties, suggesting potential therapeutic applications (Chalenko, Bezugly, Sirova, Chekman, & Demchenko, 2019).
Anticancer Activity
- Research on 2-Cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives, which are structurally related, showed potential anticancer activity. These compounds demonstrated significant cytotoxic effects against leukemia cell lines, indicating a potential for cancer treatment applications (Horishny, Arshad, & Matiychuk, 2021).
Antimicrobial Activity
- Another study focused on the synthesis and antimicrobial study of new fused heterocyclic compounds, including those with furan-2-yl components. These compounds exhibited antimicrobial activity against various bacterial and fungal strains, suggesting their use in developing new antimicrobial agents (El-Shehry, El‐Hag, & Ewies, 2020).
Structural and Computational Analysis
- Computational and spectroscopic studies on molecules like N-(4-acetamidophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide provide insights into their vibrational signatures and structural properties. Such studies are crucial in understanding the molecular interactions and stability of these compounds, contributing to their potential applications in various fields (Mary, Pradhan, & James, 2022).
Mechanism of Action
Target of Action
MLS-0267815.0001, also known as N-(4-acetamidophenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide, primarily targets the Polyadenylate-binding protein 1 (PABP1) . PABP1 is a crucial protein involved in cellular processes such as the initiation of protein synthesis and mRNA stabilization.
Mode of Action
The exact mode of action of MLS-0267815It is known to interact with its target, pabp1, possibly influencing the protein’s function and leading to changes in the cellular processes it regulates .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of MLS-0267815These properties are crucial in determining the compound’s bioavailability, which influences its efficacy and safety .
Result of Action
The molecular and cellular effects of MLS-0267815Given its interaction with PABP1, it may influence protein synthesis and mRNA stabilization, potentially leading to changes in cellular function .
properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3S/c1-12(23)19-13-4-6-14(7-5-13)20-17(24)11-26-18-9-8-15(21-22-18)16-3-2-10-25-16/h2-10H,11H2,1H3,(H,19,23)(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPVNCPNGBSWHME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetamidophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide |
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